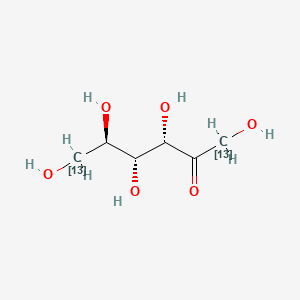

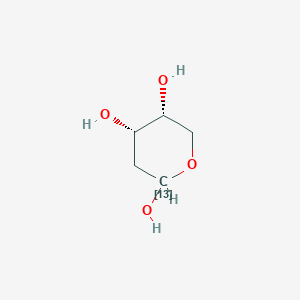

(3S,4R,5R)-1,3,4,5,6-pentahydroxy(1,6-13C2)hexan-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3S,4R,5R)-1,3,4,5,6-pentahydroxy(1,6-13C2)hexan-2-one, commonly known as 1,3,4,5,6-pentahydroxyhexan-2-one, is a naturally occurring compound that has recently gained attention due to its potential applications in a variety of scientific fields. This compound was first isolated from the bark of the Japanese cedar tree, and has since been synthesized in the laboratory. It has been studied for its potential uses in the fields of medicine, biochemistry, and physiology.

Wissenschaftliche Forschungsanwendungen

Stable Isotope Labeling

D-Fructose-1,6-13C2 is a stable isotope-labeled compound . Stable isotopes are non-radioactive, safe to handle, and are frequently used in various fields of research and medical diagnostic tests. They are particularly useful in metabolic studies, where they can help track the flow of carbon through metabolic pathways.

Metabolic Studies

In metabolic studies, D-Fructose-1,6-13C2 can be used to investigate the metabolism of fructose . By tracking the 13C isotopes, researchers can gain insights into how fructose is processed in the body, which can be crucial in understanding diseases like diabetes and obesity.

Photosynthesis Research

D-Fructose-1,6-13C2 can be used in photosynthesis research . For example, in a study on the microalga Nannochloropsis gaditana, the overexpression of the enzyme fructose-1,6-bisphosphatase (cyFBPase) was investigated . The use of D-Fructose-1,6-13C2 allowed researchers to track carbon allocation and understand how it affected photosynthesis and growth .

Biomass Production

The same study also demonstrated that the use of D-Fructose-1,6-13C2 could help optimize biomass yield in microalgae . This has potential applications in biofuel production, where maximizing biomass yield is a key objective .

Compound Production

The overexpression of cyFBPase in Nannochloropsis gaditana led to an increase in the production of eicosapentaenoic acid (EPA), a valuable compound with numerous health benefits . This suggests that D-Fructose-1,6-13C2 could be used in biotechnological methods to optimize compound production in microalgae .

Pharmaceutical Applications

Given its role in metabolic studies and compound production, D-Fructose-1,6-13C2 may also have applications in the pharmaceutical industry. For instance, understanding the metabolism of fructose can inform the development of treatments for metabolic diseases. Additionally, optimizing the production of compounds like EPA can contribute to the production of health supplements and medications .

Wirkmechanismus

Target of Action

D-Fructose-1,6-13C2, also known as (3S,4R,5R)-1,3,4,5,6-pentahydroxy(1,6-13C2)hexan-2-one, is a stable isotope of D-Fructose . The primary targets of this compound are enzymes involved in the glycolytic pathway, such as hexokinase .

Mode of Action

The compound interacts with its targets by serving as a substrate for the enzymes. It undergoes a series of reactions catalyzed by these enzymes, leading to changes in the metabolic processes within the cell .

Biochemical Pathways

D-Fructose-1,6-13C2 is involved in the glycolytic pathway, also known as the Meyerhoff, Embden, Parnas pathway . This pathway is responsible for the conversion of glucose to pyruvate, providing the cell with ATP under anaerobic conditions and supplying precursors for the biosynthesis of proteins, lipids, nucleic acids, and polysaccharides .

Pharmacokinetics

As a sugar molecule, it is expected to be readily absorbed and distributed in the body, metabolized via various biochemical pathways, and excreted in the urine .

Result of Action

The action of D-Fructose-1,6-13C2 leads to the production of energy in the form of ATP and the generation of metabolic intermediates for various biosynthetic pathways . This contributes to the overall metabolic activities of the cell.

Action Environment

The action, efficacy, and stability of D-Fructose-1,6-13C2 can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other metabolites, and the specific enzymatic machinery of the cell .

Eigenschaften

IUPAC Name |

(3S,4R,5R)-1,3,4,5,6-pentahydroxy(1,6-13C2)hexan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i1+1,2+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHIKXHVCXFQLS-GMKZOSMWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([C@H]([C@H]([C@@H](C(=O)[13CH2]O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyl-1H-imidazo[4,5-f]quinoline](/img/structure/B583561.png)